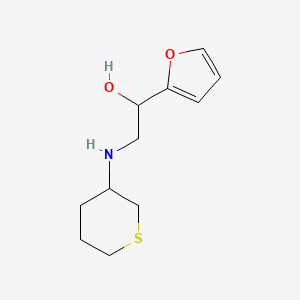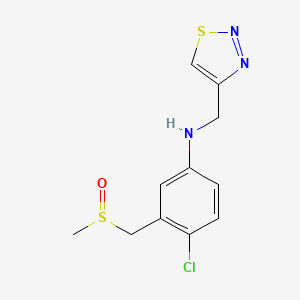![molecular formula C15H15ClFNOS B7648756 4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648756.png)
4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline, also known as TAK-659, is a chemical compound that belongs to the class of anilines. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the development and function of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline inhibits BTK by binding to its active site, thereby preventing its phosphorylation and downstream signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, which are essential for the development and progression of B-cell malignancies and autoimmune diseases. This compound has also been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-alpha, IL-6, and IL-17, which are involved in the pathogenesis of inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation and migration. It also reduces the production of immunoglobulins (antibodies) and cytokines by B-cells. In preclinical studies, this compound has been shown to reduce tumor growth and improve survival in mouse models of B-cell malignancies. It has also shown anti-inflammatory effects in various animal models of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline in lab experiments include its high potency and selectivity for BTK, its well-characterized mechanism of action, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its limited solubility in aqueous solutions, its potential toxicity and side effects, and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research and development of 4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline. These include:
1. Clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Combination therapy with other targeted agents or chemotherapy to enhance its therapeutic efficacy and reduce the risk of resistance.
3. Development of more potent and selective BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and psoriasis.
5. Studies to elucidate its mechanism of action and identify potential biomarkers of response and resistance.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its well-characterized mechanism of action and high potency and selectivity for BTK make it an attractive target for drug development. However, further studies are needed to determine its optimal dosage and administration, as well as its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline involves several steps, starting from the reaction of 2-fluorobenzaldehyde with 4-chloroaniline to form the intermediate compound 4-chloro-N-(2-fluorobenzyl)aniline. This intermediate is then reacted with methylsulfinylmethyl chloride to give this compound. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]-3-(methylsulfinylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNOS/c1-20(19)10-12-8-13(6-7-14(12)16)18-9-11-4-2-3-5-15(11)17/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDOZGBTOWEYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(C=CC(=C1)NCC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
![3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7648694.png)

![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)
![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)
![1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one](/img/structure/B7648732.png)
![4-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648735.png)
![[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7648736.png)
![[(1R,4S)-4-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7648743.png)
![2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B7648744.png)

![Tert-butyl 4-[1-(oxan-4-yl)ethylamino]azepane-1-carboxylate](/img/structure/B7648762.png)
![tert-butyl 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7648764.png)